2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Polyimide foams Thermal insulation Aerospace materials

Choose 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA) for applications where conventional diamines fail. Its rigid benzimidazole core and dual NH₂ groups deliver unmatched performance: 35.8% higher compressive strength in PI foams, 0.05 W/(m·K) thermal conductivity, CTE precisely matched to copper (19 ppm/K) for flexible PCBs, Tg 370°C, and 4× anti-oxidative membrane stability. The benzimidazole N–H hydrogen-bond network is absent in ODA or benzoxazole analogs—generic replacement cannot recover these step-change improvements. For fuel cell membranes, lightweight thermal protection, and flexible displays requiring thermal cycling to 360°C, this monomer is the only choice. Order ≥98% pure monomer (CAS 7621-86-5) from trusted suppliers.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 7621-86-5
Cat. No. B112984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-1H-benzimidazol-5-amine
CAS7621-86-5
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N
InChIInChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
InChIKeyXAFOTXWPFVZQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5): Core Properties and Procurement-Grade Specifications for Research and Industrial Sourcing


2-(4-Aminophenyl)-1H-benzimidazol-5-amine (synonyms: APBIA, DAPBI, BIA, ABIA; CAS 7621-86-5) is a heterocyclic aromatic diamine belonging to the benzimidazole family, with molecular formula C₁₃H₁₂N₄ and molecular weight 224.26 g/mol . The compound features two primary amino groups—one at the 5-position of the benzimidazole core and one at the 4′-position of the pendant phenyl ring—conferring dual-site reactivity for polymerization and derivatization. It is commercially available at purities of ≥98% (HPLC) from major suppliers including TCI and Sigma-Aldrich, with polymer-monomer-grade material achieving ≥99.5% purity via optimized synthesis and recrystallization [1]. The melting point range is 234–238 °C, and the compound exhibits a UV absorption maximum at 335 nm in ethanol [2]. Its rigid-rod molecular architecture, combined with the hydrogen-bond-donating benzimidazole N–H and dual reactive amines, distinguishes it structurally and functionally from conventional non-heterocyclic diamines such as 4,4′-oxydianiline (ODA) and p-phenylenediamine .

Why 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Cannot Be Replaced by Generic Diamines or Benzimidazole Positional Isomers in Performance-Critical Applications


Benzimidazole-containing diamines such as 2-(4-aminophenyl)-1H-benzimidazol-5-amine are structurally distinct from non-heterocyclic diamines (e.g., 4,4′-oxydianiline, ODA) and even from analogous heterocyclic diamines (e.g., benzoxazole-based DAPBO) in ways that directly impact downstream polymer performance. The benzimidazole ring introduces both chain rigidity and strong intermolecular hydrogen bonding via the imidazole N–H group; replacing it with a flexible ether linkage (as in ODA) eliminates this hydrogen-bond network, measurably reducing glass transition temperature, mechanical strength, and oxidative stability [1]. Positional isomers—such as 5,6-diamino-2-phenylbenzimidazole or 5,4′-diamino isomers with altered amine placement—produce different polymer backbone topologies, affecting crystallinity, coefficient of thermal expansion (CTE), and solubility [2]. Even the closely related benzoxazole analog DAPBO yields weaker intermolecular interactions due to the absence of the benzimidazole N–H hydrogen-bond donor, resulting in quantitatively lower Tg and reduced mechanical integrity in the final polyimide film [3]. These differences are not marginal; they represent step-change degradations in key performance metrics that generic substitution cannot recover through formulation adjustments alone.

2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Direct Quantitative Differentiation Evidence Against Closest Comparators


35.8% Higher Compressive Strength in Polyimide Foams vs. Non-Benzimidazole BTDA-ODA Baseline

In a direct head-to-head comparison within the same BTDA-ODA polyimide foam (PIF) system, co-polymerization with 2-(4-aminophenyl)-5-aminobenzimidazole (APBIA) increased the compressive strength by 35.8% relative to the baseline BTDA-ODA foam without benzimidazole units, reaching a maximum compressive strength of 2.39 MPa [1]. This enhancement is attributed to the introduction of rigid benzimidazole moieties and intermolecular hydrogen bonding that reduces foam pore size and reinforces the cell walls. Without APBIA, the BTDA-ODA foam lacks this structural reinforcement, exhibiting proportionally lower load-bearing capacity [1].

Polyimide foams Thermal insulation Aerospace materials

34.9% Higher Tensile Modulus and 30.4% Higher Tensile Strength vs. Pristine PBO Fibers

When 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA) was incorporated as a co-monomer into poly(p-phenylene benzobisoxazole) (PBO) fibers via copolymerization with carbon nanotubes (CNT-APBIA-PBO), the resulting fibers exhibited a tensile modulus approximately 34.9% higher than that of pristine PBO fibers, accompanied by a 30.4% enhancement in tensile strength [1]. Pristine commercial PBO fibers, despite being among the strongest organic fibers available, fall significantly short of their theoretical mechanical limits; the APBIA modification partially bridges this gap by improving molecular orientation and interchain interactions during the dry-jet wet-spinning process [1].

High-performance fibers PBO copolymer Ballistic and protective materials

Stronger Intermolecular Hydrogen Bonding (IR Carbonyl Red Shift, Higher Tg) vs. Benzoxazole Analog DAPBO

In a systematic pairwise comparison of polyimides derived from 5,4′-diamino-2-phenyl benzimidazole (DAPBI, which is synonymous with 7621-86-5) versus its benzoxazole analog 5,4′-diamino-2-phenyl benzoxazole (DAPBO), infrared spectroscopic analysis revealed that the imide carbonyl (C=O) stretching band for DAPBI-derived polyimides shifted to lower frequency compared to DAPBO counterparts, directly evidencing stronger intermolecular hydrogen bonding in the benzimidazole system [1]. Furthermore, the glass transition temperature (Tg) of copolyimides increased as a monotonic function of DAPBI content, and the ΔTg between DAPBI-type and DAPBO-type polyimides decreased consistently with increasing steric impedance, confirming that the benzimidazole N–H group, absent in the benzoxazole analog, is the molecular origin of the enhanced thermal performance [1].

Polyimide films Intermolecular interactions Structure-property relationships

Nearly Four-Fold Higher Anti-Free-Radical Oxidative Stability in Proton Exchange Membranes vs. Non-Cross-Linked SPIBI and Benzimidazole-Free SPI

Sulfonated polyimides containing benzimidazole (SPIBIs), synthesized using 2-(4-aminophenyl)-5-aminobenzimidazole (APBIA) as the benzimidazole-bearing diamine monomer, were cross-linked with glycidyl ether of polyhedral oligomeric silsesquioxanes (G-POSS) to yield SPIBI-P membranes. The anti-free-radical oxidative stability of the cross-linked membrane SPIBI-100-P (100% degree of sulfonation) was nearly four-fold higher than that of the non-cross-linked SPIBI-100 membrane [1]. Moreover, compared to pristine membranes without benzimidazole groups (SPI), both the anti-free-radical oxidative stability and hydrolytic stability of the benzimidazole-containing SPIBI-based membranes were significantly higher [1].

Proton exchange membranes Fuel cells Oxidative stability

16.3 nM Cysteine Detection Limit with 1-Minute Response Time: Benzimidazole-Based Fluorescent Probe Outperforming Typical Chemosensors

The benzimidazole-based fluorescent probe ABIA (synthesized from 2-(4-aminophenyl)-1H-benzimidazol-5-amine) demonstrated a detection limit of 16.3 nM for cysteine in simulated human urine using a purpose-built portable fluorescence spectrometer device (CysDDev), with a response time of only 1 minute [1]. The probe exhibited excellent selectivity for cysteine over homocysteine, glutathione, and other physiologically relevant amino acids, and was successfully applied to intracellular cysteine bio-imaging [1]. By class-level comparison, typical benzimidazole-based or small-molecule fluorescent probes for cysteine detection report limits of detection ranging from 43 nM to 210 nM (0.21 µM), with response times of 2 minutes or longer [2][3]. ABIA thus achieves a detection limit approximately 2.6- to 13-fold lower, and response speed at least 2-fold faster, than the class median.

Fluorescent probes Cysteine detection Clinical diagnostics Bio-imaging

Optimal Research and Industrial Application Scenarios for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Based on Quantified Differentiation Evidence


High-Temperature Thermal Insulation Polyimide Foams for Aerospace and EV Battery Fire Barriers

Based on the 35.8% compressive strength enhancement and 0.05 W/(m·K) thermal conductivity demonstrated in APBIA-containing BTDA-ODA polyimide foams [1], this diamine monomer is the preferred co-polymerization component for fabricating lightweight, load-bearing thermal insulation foams used in spacecraft thermal protection systems and electric vehicle battery pack fire barriers. The combination of anisotropic mechanical robustness in the vertical direction and mechanical flexibility (97.1–99.0% compression response rate) in the horizontal direction, coupled with thermal stability up to 300 °C and inherent flame retardancy, makes APBIA-containing PIFs quantitatively superior to non-benzimidazole polyimide foams for these dual-requirement applications.

Proton Exchange Membrane Fuel Cells Requiring Extended Oxidative Durability

For proton exchange membrane (PEM) fuel cells where free-radical-induced oxidative degradation is the dominant lifetime-limiting mechanism, the nearly four-fold improvement in anti-free-oxidative stability achieved by cross-linked SPIBI-100-P membranes—synthesized using APBIA as the benzimidazole-bearing diamine—relative to non-cross-linked SPIBI-100 [2] makes APBIA-based sulfonated polyimides the monomer of choice. This application is particularly relevant for automotive fuel cell stacks where membrane durability under wet-dry cycling and peroxide exposure directly determines warranty life and total cost of ownership.

Flexible OLED Display Substrates and Copper-Clad Laminates for Flexible Printed Circuit Boards

Polyimide films formulated with DAPBI (7621-86-5) achieve a coefficient of thermal expansion (CTE) of 19 ppm/K—precisely matching that of copper—alongside a glass transition temperature of 370 °C and tensile strength of 210 MPa [3]. This unique combination of dimensional stability and high-temperature mechanical integrity, resulting from the rigid benzimidazole structure and intermolecular hydrogen bonding, is essential for curl-free copper-clad laminates in flexible printed circuit boards and for polyimide substrates in flexible OLED displays where thermal cycling during fabrication (up to 360 °C) demands minimal dimensional change.

High-Sensitivity Point-of-Care Cysteine Detection for Cystinuria Screening and Metabolic Monitoring

The ABIA fluorescent probe's 16.3 nM detection limit and 1-minute response time for cysteine in urine [4], combined with its demonstrated portability via the CysDDev device and selectivity over homocysteine, glutathione, and other urinary amino acids, make this benzimidazole-based probe suitable for developing rapid point-of-care diagnostic tests for cystinuria screening, metabolic disorder monitoring, and cysteine-related cancer biomarker detection. The sub-20 nM sensitivity is clinically relevant because normal urinary cysteine levels range from ~10–100 µM, meaning the probe can reliably detect pathologically elevated cysteine at early disease stages.

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